Serine Hydrolase Inhibitor-10

Fragment-Based Drug Discovery Chemical Probe Serine Hydrolase

Fragment-based covalent inhibitor discovery requires validated starting points. Substituting uncharacterized analogs risks irreproducible off-target activity. Serine Hydrolase Inhibitor-10 (CAS 1622426-15-6) is a defined urea fragment (MW 193.25) designed for covalent active-site serine modification. - **Application**: Covalent FBDD screening, ABPP assay calibration, active-site topology mapping via MS proteomics - **Advantage**: Compact scaffold accesses sterically constrained pockets; modest reactivity enables controlled elaboration - **Supply**: Benchmark-grade fragment for medicinal chemistry workflows

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B12054215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine Hydrolase Inhibitor-10
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C(=O)N2CCCCC2
InChIInChI=1S/C10H15N3O/c1-9-7-11-13(8-9)10(14)12-5-3-2-4-6-12/h7-8H,2-6H2,1H3
InChIKeyOSNDHJDVIJJVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serine Hydrolase Inhibitor-10: Product Overview


Serine Hydrolase Inhibitor-10 (CAS 1622426-15-6) is a small-molecule fragment with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . It is a member of a class of modestly reactive urea derivatives designed to covalently modify the active-site serine residue of serine hydrolases, making it suitable for fragment-based drug discovery and chemical probe development [1]. This compound is a component of a screening library reported to target the serine hydrolase enzyme family and is intended for in vitro research use only .

Library member for serine hydrolase family screening
Moderate urea reactivity for fragment-based covalent screening
Designed for hit identification and chemical elaboration

Why Generic Inhibitors Cannot Replace Serine Hydrolase Inhibitor-10


Serine hydrolase inhibitors are a structurally diverse superfamily, and subtle variations in the leaving group or recognition element can drastically alter potency, selectivity, and physiochemical properties [1]. Serine Hydrolase Inhibitor-10 is a defined molecular entity (CAS 1622426-15-6) within a specific fragment library . Substituting a structurally distinct analog without validation risks irreproducible results, off-target activity profiles that differ from those reported, and failure to serve as an appropriate building block for medicinal chemistry optimization [2]. The quantitative evidence below demonstrates why this specific compound occupies a unique chemical space compared to more advanced, target-optimized inhibitors.

Structurally distinct analogs may introduce off-target activity that differs from reported profiles.
Optimized inhibitors (e.g., ML257) are not interchangeable with this fragment for library-based hit discovery.
Unknown selectivity profile limits direct use as a validated chemical probe.

Serine Hydrolase Inhibitor-10 Comparative Evidence


Molecular Weight & Lead-Likeness Comparison

Serine Hydrolase Inhibitor-10 is a low-molecular-weight fragment (MW = 193.25 g/mol) , whereas optimized inhibitors like ML257 (ABL303) are significantly larger (MW = 362.43 g/mol) . This size difference is critical: fragments like Inhibitor-10 are used to probe initial binding pockets and are amenable to further chemical elaboration, while larger inhibitors are advanced chemical probes unsuitable for fragment-based approaches.

Molecular Weight
Class-level
193.25 g/mol
−46.7% vs ML257 (362.43 g/mol)
Fragment-appropriate size for hit elaboration
Calculated from molecular formula
Fragment-Based Drug Discovery Chemical Probe Serine Hydrolase

Covalent Reactivity & Fragment Screening

Serine Hydrolase Inhibitor-10 is part of a library of modestly reactive ureas containing an electron-deficient acyl pyrazole leaving group [1]. In contrast, advanced probes like ML257 employ an aza-β-lactam (ABL) electrophile, which confers high potency and selectivity [2]. The urea scaffold of Inhibitor-10 provides a distinct reactivity profile that is intentionally attenuated to allow for fragment screening without overwhelming non-specific labeling, a feature not shared by the highly optimized ABL scaffold.

Reactive Warhead
Class-level
Urea (acyl pyrazole)
This compound: urea with acyl pyrazole leaving group | ML257: aza-β-lactam (ABL)
Moderate reactivity supports fragment screening
Qualitative difference in covalent adduct formation
Covalent Inhibitor Fragment Library Urea

ABHD10 Potency: Fragment vs. Lead

While Serine Hydrolase Inhibitor-10 is reported to exhibit potent and selective inhibition against ABHD10, no quantitative IC₅₀ value is publicly disclosed in peer-reviewed literature . In contrast, the optimized inhibitor ML257 (ABL303) has a well-defined in vitro IC₅₀ of 17-21 nM against ABHD10 [1]. This highlights the intended use case: Inhibitor-10 serves as a fragment for hit identification, whereas ML257 is a validated chemical probe for target validation studies.

ABHD10 Potency
Data to verify
This compound: not publicly reported | ML257: IC₅₀ = 17–21 nM
Lack of quantitative data limits target validation use
Vendor description only
ABHD10 Potency IC50

Selectivity: Fragment vs. Validated Probe

Serine Hydrolase Inhibitor-10 is a component of a screening library; its selectivity across the serine hydrolase family is not characterized in published literature [1]. Conversely, ML257 has been rigorously profiled and demonstrates >59-fold selectivity for ABHD10 over 40+ other serine hydrolases, with no anti-targets observed at 1 μM [2]. This difference in selectivity data underscores the distinct application domains: Inhibitor-10 is for hit generation, while ML257 is for definitive target validation.

Selectivity Profiling
Class-level
This compound: unknown | ML257: >59-fold over 40+ serine hydrolases
Selectivity profile not characterized; requires validation
Activity-based protein profiling data absent
Selectivity Serine Hydrolase Chemical Probe

Serine Hydrolase Inhibitor-10 Research Applications


Fragment-Based Lead Discovery

Serine Hydrolase Inhibitor-10, with its low molecular weight (193.25 g/mol) and modestly reactive urea scaffold, is ideally suited as a starting fragment for covalent fragment-based drug discovery (FBDD) campaigns targeting serine hydrolases . It can be screened against panels of serine hydrolases to identify initial binding hits, which can then be structurally elaborated to improve potency and selectivity [1].

ABPP Assay Calibration & Validation

Due to its defined covalent reactivity and inclusion in a published serine hydrolase screening library, Serine Hydrolase Inhibitor-10 can serve as a reference compound for calibrating and validating activity-based protein profiling (ABPP) workflows . Its distinct urea warhead provides a benchmark for assessing the reactivity of covalent probes in complex proteomes [2].

Mapping Serine Hydrolase Active Sites

In basic research, Serine Hydrolase Inhibitor-10 can be employed to map the active-site topology of uncharacterized serine hydrolases. Its compact size allows it to access sterically constrained binding pockets, and its covalent modification of the catalytic serine can be detected via mass spectrometry-based proteomics to identify novel enzyme-substrate interactions .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low-MW fragment for covalent library design
Hit identification & elaboration potential
ABPP assay calibration
Defined urea warhead reactivity
Covalent probe benchmarking in proteomes
Active-site topology mapping
Compact steric profile
MS-based proteomics validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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